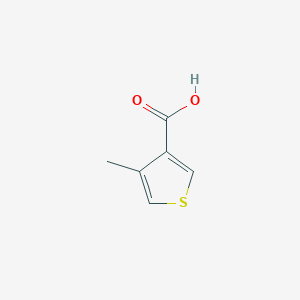
4-Methylthiophene-3-carboxylic acid
Cat. No. B1282094
Key on ui cas rn:
78071-30-4
M. Wt: 142.18 g/mol
InChI Key: LRFIHWGUGBXFEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09365522B2
Procedure details


To a stirred solution of 3-bromo-4-methylthiophene (2.7 g, 15.6 mmol) in THF (35 mL) was added n-BuLi (1.6 M in hexane, 14.6 mL, 23.3 mmol) at −78° C. dropwise over a period of 15 min and the mixture was stirred at −78° C. for 30 min. The CO2 (gaseous) was passed through the reaction mixture for 10 min and the mixture was stirred at the same temperature for 20 min. Thereafter, the reaction mixture was warmed to 0° C., quenched with aqueous 1 M NaOH (60 mL) and washed with EtOAc (2×50 mL). The aqueous layer was acidified to pH ˜5 and extracted with DCM (2×50 mL). The combined organic layers were washed with water (100 mL), brine (100 mL), dried over anhydrous Na2SO4 and concentrated under reduced pressure. The residue was purified by column chromatography (silica gel, 8% MeOH/DCM as eluent) to provide compound A56-1 (1.5 g, 70%) as a white solid.




Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[C:6]([CH3:7])=[CH:5][S:4][CH:3]=1.[Li]CCCC.[C:13](=[O:15])=[O:14]>C1COCC1>[CH3:7][C:6]1[C:2]([C:13]([OH:15])=[O:14])=[CH:3][S:4][CH:5]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.7 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CSC=C1C
|
|
Name
|
|
|
Quantity
|
14.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Li]CCCC
|
|
Name
|
|
|
Quantity
|
35 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at −78° C. for 30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred at the same temperature for 20 min
|
|
Duration
|
20 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Thereafter, the reaction mixture was warmed to 0° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quenched with aqueous 1 M NaOH (60 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with EtOAc (2×50 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with DCM (2×50 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with water (100 mL), brine (100 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous Na2SO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by column chromatography (silica gel, 8% MeOH/DCM as eluent)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to provide compound A56-1 (1.5 g, 70%) as a white solid
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC=1C(=CSC1)C(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
